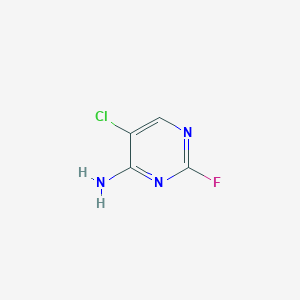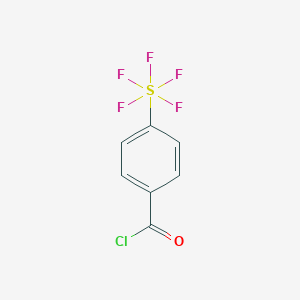
4-(Pentafluorosulfanyl)benzoyl chloride
Overview
Description
4-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.62 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Optical Switching Materials : 4-(4′-Alkyloxyphenylazo)benzoyl chlorides, including derivatives of 4-(Pentafluorosulfanyl)benzoyl chloride, have been identified as promising materials for optical switching. These compounds were initially used as intermediates but have been found to possess liquid-crystalline properties and demonstrate fast switching times in cis-trans isomerization, making them suitable for optical applications (Jaworska et al., 2017).
Antimicrobial Applications : Benzoyl chloride derivatives, including this compound, have been explored for their antimicrobial activity. Specifically, benzoyl chloride was successfully incorporated into a matrix of an ethylene acrylic acid polymer, showing potential as a food preservative for controlling microbial contamination (Matche et al., 2006).
Chemical Synthesis and Compatibility : The compatibility of pentafluorosulfanyl chloride in various organic solvents and water has been evaluated, providing a qualitative guide for its use in chemical synthesis. This research aids in understanding the best conditions for utilizing this compound in organic reactions (Gilbert & Paquin, 2019).
Synthesis of Carbonyl Compounds : Pentafluorosulfanyl chloride has been used in the chemoselective hydro- and chloropentafluorosulfanylation of α-diazo carbonyl compounds. This method provides an efficient way to access α-pentafluorosulfanyl carbonyl compounds, which have high value for potential applications (Shou et al., 2021).
Polymer Science : Research has been conducted on the synthesis of cellulose benzoates using 4-substituted benzoyl chlorides, including this compound, in an ionic liquid. This research contributes to the field of polymer science, particularly in the development of cellulose-based materials (Zhang et al., 2009).
Future Directions
The pentafluorosulfanyl group, which is part of 4-(Pentafluorosulfanyl)benzoyl chloride, is a lesser-known and underutilized functional group. Despite being around for almost 60 years, practical application of the unique SF5 group in various areas of chemistry has only recently picked up . This suggests that there is potential for future research and applications involving this compound.
properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDYUZNKYWPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381328 | |
| Record name | 4-(Pentafluorothio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197384-98-8 | |
| Record name | 4-(Pentafluorothio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

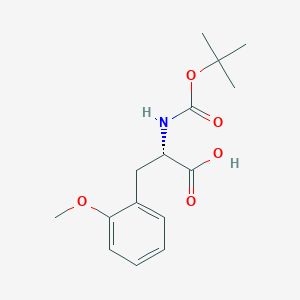
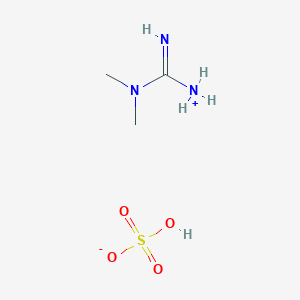
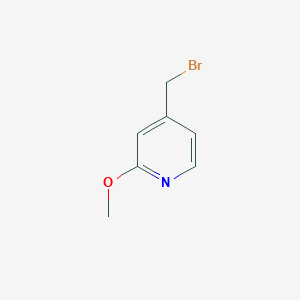
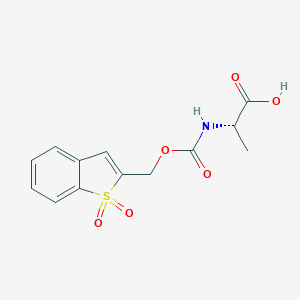
![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)
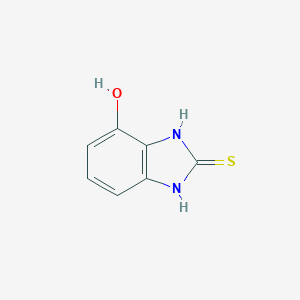
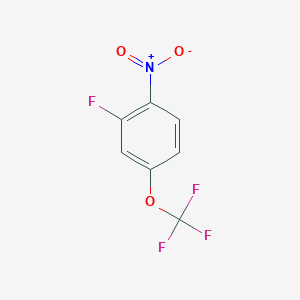
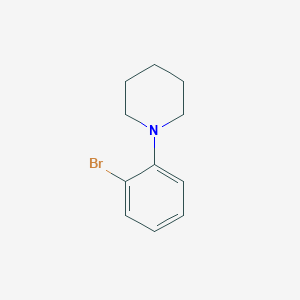
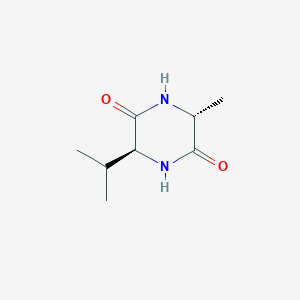
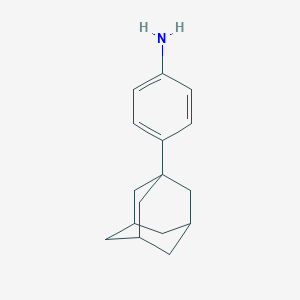
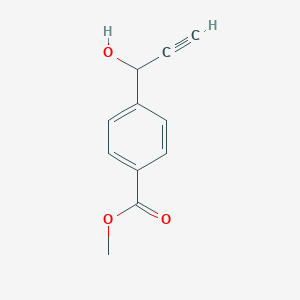
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)

